2-Bromo-3-chloro-6-fluorostyrene

Catalog No.
S13339169
CAS No.
M.F
C8H5BrClF
M. Wt
235.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-chloro-6-fluorostyrene

Product Name

2-Bromo-3-chloro-6-fluorostyrene

IUPAC Name

2-bromo-1-chloro-3-ethenyl-4-fluorobenzene

Molecular Formula

C8H5BrClF

Molecular Weight

235.48 g/mol

InChI

InChI=1S/C8H5BrClF/c1-2-5-7(11)4-3-6(10)8(5)9/h2-4H,1H2

InChI Key

IFIZNVGUBVKDPH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1Br)Cl)F

2-Bromo-3-chloro-6-fluorostyrene is an organic compound characterized by the molecular formula C8H6BrClF. It is a derivative of styrene, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and fluorine atoms at the 2, 3, and 6 positions, respectively. This unique arrangement of halogen atoms contributes to its distinct chemical properties and potential applications in various fields, including materials science and medicinal chemistry.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: In this reaction, electrophiles replace hydrogen atoms on the aromatic ring. Common reagents include bromine (Br2) and nitric acid (HNO3), often under acidic conditions.
  • Nucleophilic Aromatic Substitution: This involves the substitution of a leaving group (such as bromine or chlorine) with a nucleophile. Sodium hydroxide (NaOH) is a common reagent used under basic conditions.

The specific products formed depend on the reaction conditions and reagents used. For instance, an electrophilic substitution with bromine can yield derivatives such as 2-bromo-3-chloro-4-bromostyrene.

The synthesis of 2-bromo-3-chloro-6-fluorostyrene can be achieved through several methods:

  • Halogenation of Styrene Derivatives: This method involves the sequential halogenation of styrene derivatives under controlled conditions to introduce bromine, chlorine, and fluorine atoms at the desired positions.
  • Direct Halogenation: Styrene can be treated with halogenating agents such as bromine or chlorine in the presence of solvents or catalysts to achieve selective substitution.
  • Multi-step Synthesis: A more complex route may involve the synthesis of intermediates like 2-bromo-6-fluorobenzaldehyde followed by further reactions to yield 2-bromo-3-chloro-6-fluorostyrene.

2-Bromo-3-chloro-6-fluorostyrene has several applications:

  • Material Science: It serves as a building block for synthesizing advanced materials and polymers with unique properties due to its halogen content.
  • Medicinal Chemistry: The compound is explored as a precursor for pharmaceuticals, particularly in developing drugs with specific biological activities.
  • Chemical Research: It is utilized in various

Interaction studies involving 2-bromo-3-chloro-6-fluorostyrene focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential mechanisms of action in biological systems and its role in synthetic pathways in organic chemistry. Understanding these interactions is crucial for optimizing its use in drug development and material science.

Several compounds share structural similarities with 2-bromo-3-chloro-6-fluorostyrene:

Compound NameStructural FeaturesUnique Characteristics
2-ChlorostyreneChlorine at position 2Lacks fluorine; different reactivity
2-FluorostyreneFluorine at position 2Lacks chlorine; affects chemical behavior
3-Bromo-4-chlorostyreneBromine at position 3, chlorine at position 4Different positional isomer; alters reactivity
2-Bromo-4-chlorostyreneBromine at position 2, chlorine at position 4Similar halogenation pattern; varied reactivity

Uniqueness

The uniqueness of 2-bromo-3-chloro-6-fluorostyrene lies in its combination of three halogens (bromine, chlorine, and fluorine) on the aromatic ring. This configuration enhances its reactivity in both electrophilic and nucleophilic aromatic substitution reactions compared to similar compounds that possess fewer or different substituents. Such versatility makes it valuable for diverse applications in research and industry.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

233.92472 g/mol

Monoisotopic Mass

233.92472 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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